5-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

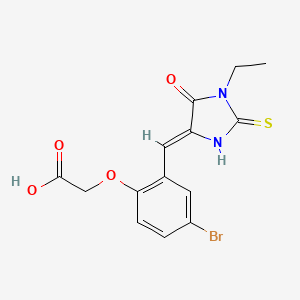

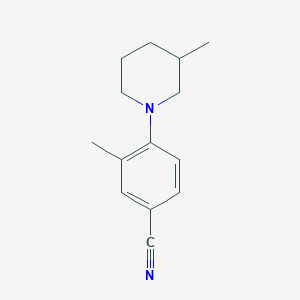

5-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid is a chemical compound with the molecular formula C11H12O3 . It is a derivative of indane, which is a colorless liquid hydrocarbon .

Molecular Structure Analysis

The molecular structure of 5-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid consists of an indene ring, which is a fused cyclopentene and benzene ring, with a methoxy group and a carboxylic acid group attached .Physical And Chemical Properties Analysis

5-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid has a molecular weight of 192.21 . The predicted boiling point is 370.3±42.0 °C and the predicted density is 1.241±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Photoremovable Protecting Groups for Carboxylic Acids

Research by Zabadal et al. (2001) highlights the application of derivatives similar to "5-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid" in the context of photoremovable protecting groups for carboxylic acids. This technique is pivotal in organic synthesis and biochemistry for the temporary modification of carboxylic acid functionalities to control reactivity and selectivity during chemical transformations. The study specifically explores the efficiency of 2,5-dimethylphenacyl esters as photoremovable protecting groups, providing insights into their potential utility in the synthesis of complex organic molecules (Zabadal et al., 2001).

Synthesis of Novel Antitumor Agents

Another application is in the synthesis of compounds with potential antitumor activity. Mondal et al. (2003) discuss the development of a novel antitumor agent, highlighting the role of specific carboxylic acid derivatives in the synthesis of compounds with a dual role Pd(II) catalyst. This research underscores the importance of such carboxylic acids in medicinal chemistry, especially in the development of new therapeutic agents (Mondal et al., 2003).

Supramolecular Liquid-Crystalline Networks

The work by Kihara et al. (1996) demonstrates the use of carboxylic acid derivatives in creating supramolecular liquid-crystalline networks through self-assembly processes. These networks have applications in materials science, particularly in the development of new materials with unique optical and mechanical properties. The research showcases the versatility of carboxylic acid derivatives in designing materials with tailored functionalities (Kihara et al., 1996).

Ion Transport and Extraction

Yamaguchi et al. (1988) explore the use of carboxylic acid derivatives as carriers for alkali metal ion transport through liquid membranes. This application is crucial in separation processes and the purification of chemical compounds. The study provides valuable data on the influence of structural features of carboxylic acid derivatives on ion transport ability and selectivity, highlighting their potential in industrial applications (Yamaguchi et al., 1988).

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.

Biochemical Pathways

It’s known that indole derivatives possess various biological activities, affecting a broad range of biochemical pathways .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 3703±420 °C and a density of 1241±006 g/cm3 .

Result of Action

It’s known that indole derivatives show various biologically vital properties .

Action Environment

It’s known that the compound is stable at room temperature .

Eigenschaften

IUPAC Name |

5-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-9-6-5-7-3-2-4-8(7)10(9)11(12)13/h5-6H,2-4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIXWVIQHTYTLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCC2)C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2714534.png)

![3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2714538.png)

![8-(4-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714539.png)

![4-((1H-imidazol-1-yl)methyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2714543.png)

![3-p-Tolyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene](/img/structure/B2714545.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2714548.png)

![7-Hydroxy-7-methylfuro[3,4-b]pyridin-5-one](/img/structure/B2714549.png)